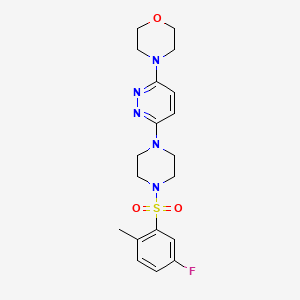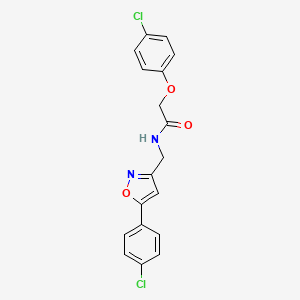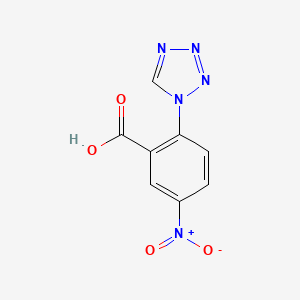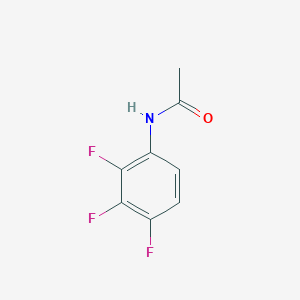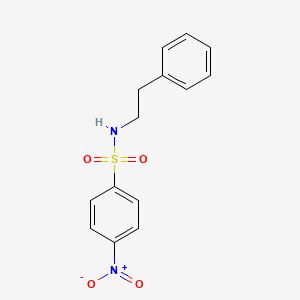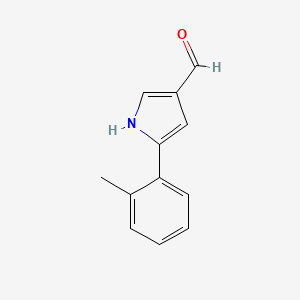
1-(2-Chloro-4-methylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-methylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea, also known as CP-690,550, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus. In
Applications De Recherche Scientifique
Corrosion Inhibition
Urea derivatives have been evaluated for their performance as corrosion inhibitors for metals in acidic environments. Studies have shown that certain urea compounds can efficiently protect metals by forming a protective layer on the surface, reducing corrosion rates significantly. This application is particularly relevant in industrial processes where metal parts are susceptible to acid corrosion, highlighting the utility of urea derivatives in materials science and engineering (Mistry et al., 2011).
Antioxidant Activity
Research into urea derivatives has also explored their potential as antioxidants. The synthesis and evaluation of specific urea compounds have led to the discovery of antioxidant properties, which could be beneficial in pharmaceuticals and food preservation. These findings suggest that urea derivatives can neutralize free radicals, potentially contributing to health and longevity (George et al., 2010).
Antifungal and Antimicrobial Activities
Several urea derivatives exhibit significant antifungal and antimicrobial activities. This property makes them valuable in the development of new pharmaceuticals for treating infections. Research has identified urea compounds with potent action against specific fungi and bacteria, offering a pathway to novel treatment options for various diseases (Mishra et al., 2000).
Molecular Complexation and Folding
Urea derivatives have been studied for their ability to form complex molecular structures through hydrogen bonding. This aspect is crucial in the field of supramolecular chemistry, where urea compounds can serve as building blocks for designing complex architectures with specific functionalities. Such properties are instrumental in developing new materials and catalysts (Corbin et al., 2001).
Synthesis and Biological Activity
The versatility of urea derivatives extends to their use in synthesizing various bioactive compounds. Research has led to the development of urea-based heterocycles with potential applications in medicine, including anticancer and anti-inflammatory agents. This demonstrates the role of urea derivatives in expanding the toolkit for drug discovery and development (Chandrasekhar et al., 2019).
Propriétés
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-10-3-5-13(12(16)9-10)19-15(22)18-8-7-17-14-6-4-11(2)20-21-14/h3-6,9H,7-8H2,1-2H3,(H,17,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURBPJAMFFYMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

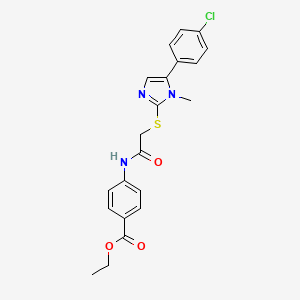

![4-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B2945928.png)
![1,3-Diethyl 2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}propanedioate](/img/structure/B2945929.png)
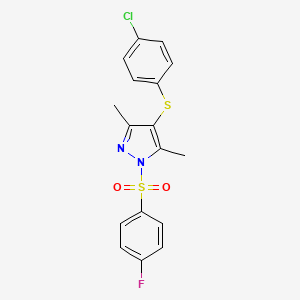
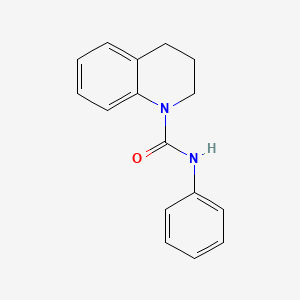
![4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2945934.png)
